molecular formula C9H12F3N3O2 B1522133 2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate CAS No. 1197509-07-1

2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate

Cat. No.: B1522133
CAS No.: 1197509-07-1
M. Wt: 251.21 g/mol
InChI Key: DZCDRXOBROHYRI-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of this compound encompasses several distinct functional domains that contribute to its unique chemical properties. The compound features a carbamate linkage as the central structural element, connecting a trifluoroethyl ester group to a propyl chain terminated with an imidazole ring. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,2,2-trifluoroethyl N-(3-imidazol-1-ylpropyl)carbamate, reflecting the systematic naming convention for carbamate derivatives.

The trifluoroethyl moiety represents a critical structural feature, incorporating three fluorine atoms attached to a terminal carbon atom. This trifluoromethyl group significantly influences the electronic properties of the molecule, as evidenced by research demonstrating that CF₃ substituents create highly electron-deficient environments that affect reactivity patterns. The electronegativity of the fluorine atoms creates a strong electron-withdrawing effect that extends throughout the molecular framework, influencing both the carbamate carbonyl and the nitrogen atom directly bonded to the propyl chain.

The three-carbon propyl chain serves as a flexible linker between the carbamate functionality and the imidazole heterocycle. This aliphatic spacer provides conformational flexibility while maintaining adequate separation between the electron-withdrawing carbamate group and the electron-rich imidazole ring. The propyl chain adopts various conformations in solution, as indicated by the standard International Chemical Identifier string: InChI=1S/C9H12F3N3O2/c10-9(11,12)6-17-8(16)14-2-1-4-15-5-3-13-7-15/h3,5,7H,1-2,4,6H2,(H,14,16).

The imidazole ring system represents the terminal functional group and serves as a crucial pharmacophoric element. Imidazole derivatives exhibit extensive biological activity due to their presence in natural compounds such as histidine, creating strong interactions with biological organisms. The five-membered heterocyclic ring contains two nitrogen atoms in non-adjacent positions, designated as N1 and N3 according to standard nomenclature conventions. The imidazole ring maintains aromaticity through electron delocalization, contributing to the overall stability of the molecular structure.

Structural Component Chemical Formula Molecular Weight Key Characteristics
Complete Molecule C₉H₁₂F₃N₃O₂ 251.21 g/mol Oil at room temperature
Trifluoroethyl Group C₂H₂F₃O 99.04 g/mol Strong electron-withdrawing
Carbamate Linkage CO₂NH 60.03 g/mol Central connecting element
Propyl Chain C₃H₆ 42.08 g/mol Flexible linker
Imidazole Ring C₃H₄N₂ 68.08 g/mol Aromatic heterocycle

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of related trifluorinated imidazole compounds provide valuable insights into the solid-state structure and conformational preferences of this compound. Crystal structure determinations of analogous compounds reveal systematic patterns in molecular packing and intermolecular interactions that likely apply to this target compound. These studies demonstrate that trifluorinated imidazole derivatives typically adopt specific conformations that optimize both intramolecular stability and intermolecular packing efficiency.

Comparative crystallographic data from structurally related compounds indicate that the carbamate functionality exhibits characteristic bond lengths and angles. The carbonyl carbon to oxygen double bond typically measures approximately 1.20 Angstroms, while the carbon to nitrogen single bond ranges from 1.34 to 1.36 Angstroms. These measurements reflect the partial double bond character introduced by resonance delocalization within the carbamate group, where electron density shifts between the nitrogen lone pair and the carbonyl carbon.

The trifluoroethyl ester portion demonstrates specific geometric requirements imposed by the electronegativity of the fluorine atoms. Crystallographic studies of related trifluoroethyl compounds show that the carbon-fluorine bonds maintain lengths of approximately 1.35 Angstroms, consistent with the strong electrostatic attraction between carbon and fluorine. The tetrahedral geometry around the trifluoromethyl carbon creates a distinctive molecular volume that influences crystal packing arrangements and potentially affects solution-state conformational preferences.

Conformational analysis reveals that the propyl chain linking the carbamate and imidazole moieties adopts multiple rotational isomers in solution. Nuclear magnetic resonance spectroscopic studies of similar compounds suggest that rapid rotation occurs around the carbon-carbon single bonds within the propyl chain, resulting in a dynamic equilibrium between extended and folded conformations. The presence of the electron-withdrawing carbamate group and the electron-donating imidazole ring creates a molecular dipole that may influence preferred conformational states through intramolecular electrostatic interactions.

Temperature-dependent structural studies indicate that trifluorinated carbamates exhibit relatively rigid conformational behavior compared to their non-fluorinated analogs. The strong electron-withdrawing effect of the trifluoroethyl group stabilizes specific conformations by reducing the electron density available for bond rotation around the carbamate nitrogen. This conformational restriction contributes to the enhanced metabolic stability observed in trifluorinated pharmaceutical compounds.

Structural Parameter Typical Value Reference Compound Measurement Method
Carbonyl C=O Bond Length 1.20 Å Related carbamates X-ray crystallography
Carbamate C-N Bond Length 1.34-1.36 Å Related carbamates X-ray crystallography
C-F Bond Length 1.35 Å Trifluoroethyl derivatives X-ray crystallography
Imidazole Ring Planarity <0.05 Å deviation Imidazole derivatives X-ray crystallography

Comparative Analysis with Related Imidazole-Carbamate Derivatives

Comparative structural analysis with related imidazole-carbamate derivatives reveals distinctive features that distinguish this compound from other members of this chemical class. The most closely related compound, 2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate, differs primarily in the length of the alkyl chain connecting the carbamate and imidazole functionalities. This structural variant possesses a molecular formula of C₈H₁₀F₃N₃O₂ and demonstrates how subtle modifications in chain length significantly impact molecular properties and potential biological activities.

Another related derivative, 2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate, exhibits branching within the propyl chain, creating a secondary carbon center adjacent to the carbamate nitrogen. This compound shares the same molecular formula C₉H₁₂F₃N₃O₂ and molecular weight of 251.21 grams per mole with the target compound, yet demonstrates different chemical and physical properties due to the altered substitution pattern. The branched structure influences conformational flexibility and may affect intermolecular interactions in both solid and solution states.

The presence of the trifluoroethyl ester group represents a significant structural modification compared to conventional alkyl carbamates. Research on N-trifluoromethyl compounds demonstrates that direct attachment of CF₃ groups to nitrogen creates inherently unstable secondary amines that require specialized synthetic approaches. The trifluoroethyl ester configuration in these carbamate derivatives provides enhanced stability while maintaining the beneficial electronic effects of fluorine substitution.

Structural comparisons with 4-(trifluoromethyl)-1H-imidazole highlight the differences between direct trifluoromethyl substitution on the imidazole ring versus trifluoroethyl substitution on the carbamate ester. The direct ring substitution creates a more compact molecular structure with different electronic distribution patterns, while the ester-linked trifluoroethyl group provides spatial separation between the fluorine atoms and the imidazole heterocycle.

The propyl chain length in the target compound represents an optimal balance between flexibility and molecular size. Shorter ethyl-linked derivatives exhibit reduced conformational freedom, while longer butyl or pentyl chains introduce additional conformational complexity without proportional increases in biological activity. The three-carbon spacer provides sufficient distance to minimize electronic interference between the carbamate and imidazole functionalities while maintaining favorable pharmacokinetic properties.

Comparative analysis of crystal packing patterns reveals that the specific combination of trifluoroethyl ester and three-carbon spacer creates unique intermolecular interaction profiles. The electron-deficient trifluoroethyl group tends to engage in halogen bonding interactions with electron-rich regions of neighboring molecules, while the imidazole ring participates in hydrogen bonding networks through its nitrogen atoms. These complementary interaction modes contribute to distinctive solid-state properties and potentially influence solution-phase aggregation behavior.

Compound Chain Length Molecular Formula Key Structural Difference
Target Compound 3 carbons (propyl) C₉H₁₂F₃N₃O₂ Linear propyl chain
Ethyl Analog 2 carbons (ethyl) C₈H₁₀F₃N₃O₂ Shorter alkyl spacer
Branched Propyl Analog 3 carbons (branched) C₉H₁₂F₃N₃O₂ Secondary carbon center
Ring-Substituted Analog N/A C₄H₃F₃N₂ Direct imidazole substitution

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-imidazol-1-ylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O2/c10-9(11,12)6-17-8(16)14-2-1-4-15-5-3-13-7-15/h3,5,7H,1-2,4,6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCDRXOBROHYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCNC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Chemical Formula C₉H₁₂F₃N₃O₂
Molecular Weight 251.21 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-(3-imidazol-1-ylpropyl)carbamate
CAS Number 1197509-07-1
Appearance Oil
Storage Temperature Room Temperature

The compound exhibits biological activity primarily through modulation of enzymatic pathways and receptor interactions. The imidazole moiety is known for its role in biological systems, often participating in hydrogen bonding and coordination with metal ions, which may enhance the compound's interaction with biological targets.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antiproliferative Activity : Preliminary studies suggest that compounds containing imidazole and carbamate functionalities can inhibit cell proliferation in various cancer cell lines. For instance, similar compounds have shown IC₅₀ values in the low micromolar range against human cancer cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory processes. Its structure suggests potential interactions with kinases and other signaling molecules critical for tumor growth and metastasis .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating analogs of imidazole-containing carbamates demonstrated significant cytotoxicity against several cancer cell lines. The presence of the trifluoroethyl group was noted to enhance potency compared to non-fluorinated analogs .
  • In Silico Docking Studies : Computational models suggest that the compound can effectively bind to ATP-binding sites of certain kinases, indicating a potential mechanism for its antiproliferative effects. This binding is facilitated by hydrogen bonding interactions with key amino acid residues .
  • Comparative Analysis : In a comparative study of various carbamate derivatives, this compound showed enhanced activity over traditional carbamates due to its unique trifluoromethyl group which may confer increased lipophilicity and membrane permeability .

Comparison with Similar Compounds

Key Structural Features and Analogues

The compound’s uniqueness lies in its trifluoroethyl-carbamate-imidazole-propyl architecture. Below is a comparative analysis with structurally related molecules:

Compound Substituents Key Applications/Notes References
2,2,2-Trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate Trifluoroethyl carbamate + imidazole-propyl Potential enzyme inhibition (e.g., CntA inhibitors); supplier catalog listings
MMV3: 6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-... Bromopyridinyl + imidazole-propyl CntA enzyme inhibitor; part of antimicrobial research
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Ethyl carbamate + triazole-phenyl Synthetic intermediate in nucleophilic substitution reactions
Chlorpropham (1-Methylethyl (3-chlorophenyl)carbamate) Isopropyl carbamate + chlorophenyl Herbicide/pesticide; agricultural use
N-(2,2,2-Trifluoroethyl)oxan-4-amine Trifluoroethylamine + oxane (tetrahydropyran) Structural analogue with divergent backbone; unknown applications

Electronic and Physicochemical Properties

  • Trifluoroethyl vs.
  • Imidazole-Propyl Chain : The imidazole ring facilitates hydrogen bonding and π-π interactions, crucial for binding to biological targets (e.g., enzymes or receptors). This contrasts with MMV3’s bromopyridinyl group, which may enhance halogen bonding .

Preparation Methods

Carbamate Formation via 2,2,2-Trifluoroethyl Chloroformate

One common approach involves the reaction of 2,2,2-trifluoroethyl chloroformate with the amine group of 3-(1H-imidazol-1-yl)propylamine. This method proceeds as follows:

  • Step 1: Synthesis or procurement of 2,2,2-trifluoroethyl chloroformate as the reactive carbamoylating agent.
  • Step 2: Reaction with 3-(1H-imidazol-1-yl)propylamine under controlled temperature (often ambient to slightly elevated temperatures, e.g., 20–60 °C) in an inert atmosphere to avoid side reactions.
  • Step 3: Use of a base such as diisopropylethylamine to scavenge HCl generated during the reaction, promoting carbamate bond formation.
  • Step 4: Purification by chromatographic techniques and recrystallization to isolate the pure carbamate product.

This method benefits from straightforward reaction conditions and the high reactivity of chloroformates, yielding the target carbamate efficiently.

Protection and Deprotection Strategies

In some synthetic schemes, the amine group on the imidazole-containing propyl chain is protected to prevent side reactions during the carbamate formation:

  • Protecting Group: Benzyl carbamate (CBZ) is commonly used to protect the amine functionality.
  • Carbamate Formation: The protected amine reacts with 2,2,2-trifluoroethyl chloroformate or an equivalent activated carbonate derivative to form an intermediate carbamate.
  • Deprotection: Removal of the CBZ group is achieved by hydrogenolysis using hydrogen gas and palladium on carbon (Pd/C) catalyst under atmospheric pressure or slightly elevated pressures. Alternative methods include acid-mediated deprotection.
  • Final Product: The free amine carbamate is obtained post-deprotection.

This approach allows for selective functionalization and avoids side reactions, especially when other reactive functional groups are present.

Carbonate Ester Intermediates and Aminolysis

Another method involves the preparation of carbonate esters which are then aminolyzed:

  • Step 1: Formation of 2,2,2-trifluoroethyl carbonate esters from 2,2,2-trifluoroethanol and chloroformates or activated carbonates.
  • Step 2: Aminolysis of these carbonate esters with 3-(1H-imidazol-1-yl)propylamine in solvents like methanol or tetrahydrofuran (THF).
  • Step 3: Reaction conditions typically involve ambient temperature or mild heating to facilitate nucleophilic attack by the amine on the carbonate ester, forming the carbamate bond.
  • Step 4: Workup includes aqueous washes and chromatographic purification.

This method is useful for sensitive substrates and allows for mild reaction conditions.

Reaction Parameters and Catalysts

Parameter Typical Conditions/Notes
Temperature Ambient (20–25 °C) to 60 °C depending on step
Solvents Dichloromethane, tetrahydrofuran, methanol, N,N-dimethylformamide (DMF)
Base Diisopropylethylamine, cesium carbonate
Catalysts Palladium on carbon (5–10%) for hydrogenolysis
Atmosphere Inert atmosphere (nitrogen or argon) to prevent oxidation
Reaction Time Several hours to overnight depending on step
Purification Chromatography (silica gel), recrystallization

Representative Research Findings and Examples

  • Hydrogenolysis for Deprotection: The benzyl carbamate protecting group is efficiently removed by hydrogenolysis using Pd/C catalysts under atmospheric pressure hydrogen gas, yielding the free amine carbamate cleanly.
  • Use of Coupling Reagents: Isobutyl chloroformate is employed as a coupling reagent in some carbamate syntheses to activate carboxylic acid intermediates for subsequent reaction with amines.
  • Phase-Transfer Catalysis: Cesium carbonate and tetra-n-butylammonium iodide are used in some protocols to facilitate the reaction of amines with carbon dioxide and haloacetamides to form carbamate derivatives under mild conditions.
  • Purification Techniques: After reaction completion, organic phases are washed with aqueous acid/base solutions and dried over sodium sulfate before chromatographic purification to ensure high purity of the final product.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Chloroformate reaction 2,2,2-trifluoroethyl chloroformate, amine, base High reactivity, straightforward Requires handling of reactive chloroformate
Protection/Deprotection CBZ protection, Pd/C hydrogenolysis Selectivity, protects amine functionality Hydrogenolysis requires catalyst and H2 gas
Carbonate ester aminolysis 2,2,2-trifluoroethyl carbonate ester, amine Mild conditions, avoids harsh reagents Suitable for sensitive substrates
Phase-transfer catalysis Cs2CO3, tetra-n-butylammonium iodide, CO2 Efficient under mild conditions Useful for related carbamate derivatives

Q & A

Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate, and how are intermediates validated?

Synthesis typically involves coupling reactions between a trifluoroethyl carbamate precursor and an imidazole-containing propylamine derivative. For example, analogous compounds (e.g., tert-butyl carbamates) are synthesized via nucleophilic substitution or carbamate formation under anhydrous conditions using reagents like triphosgene or carbonyl diimidazole . Validation includes 1H/13C NMR for structural confirmation and elemental analysis to verify purity. For instance, in related imidazole-propylamine syntheses, intermediates were confirmed by comparing calculated vs. experimental elemental composition (e.g., C, H, N ≤0.4% deviation) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Key characterization methods include:

  • IR spectroscopy : Detection of carbamate C=O stretching (~1700 cm⁻¹) and imidazole C-N vibrations (~1600 cm⁻¹) .
  • 1H NMR : Peaks for the trifluoroethyl group (δ ~4.5 ppm, quartet) and imidazole protons (δ ~7.2–7.8 ppm) .
  • LCMS : Molecular ion [M+H]+ matching the theoretical mass (e.g., m/z ~307 for C₁₀H₁₁F₃N₃O₂) .
    Distinctive markers include the splitting pattern of the trifluoroethyl group and absence of aromatic protons in non-benzimidazole analogs.

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens focus on enzyme inhibition (e.g., cytochrome P450 or kinase assays) due to the imidazole moiety’s metal-coordinating properties . Antiviral or antimicrobial activity can be assessed via cell-based assays, as seen in structurally related compounds like rilematovir (an antiviral imidazo-pyridinone) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Replace the trifluoroethyl group with other fluorinated alkyl chains (e.g., difluoroethyl) to assess metabolic stability .
  • Side-chain tuning : Vary the propyl linker length or substitute imidazole with triazole to alter hydrogen-bonding capacity .
  • Biological evaluation : Use docking simulations to predict binding to targets like viral proteases or kinases. For example, analogs in were docked into enzyme active sites (e.g., α-glucosidase) to guide SAR .

Q. How can contradictions in biological data (e.g., variable IC₅₀ values across studies) be resolved?

  • Assay standardization : Ensure consistent conditions (e.g., pH, temperature) and cell lines. For example, discrepancies in antiviral activity may arise from differences in viral strains or host-cell receptors .
  • Purity verification : Use HPLC-MS to rule out impurities. A study in achieved >98% purity via reverse-phase HPLC .
  • Mechanistic follow-up : Perform kinetic assays to distinguish between competitive/non-competitive inhibition modes.

Q. What computational methods are suitable for predicting metabolic pathways or toxicity?

  • ADMET prediction : Tools like SwissADME can model metabolic sites (e.g., oxidation of the propyl linker or carbamate hydrolysis) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict stability under physiological conditions .

Methodological Guidance

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Measure protein stability shifts upon compound binding .
  • Fluorescence polarization : Use labeled probes (e.g., ATP-competitive dyes for kinase targets) .

Q. What strategies mitigate synthetic challenges, such as low yields in carbamate formation?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity .
  • Catalyst screening : Test bases like DMAP or DBU to accelerate carbamate coupling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.